Hopeahainol A

Description

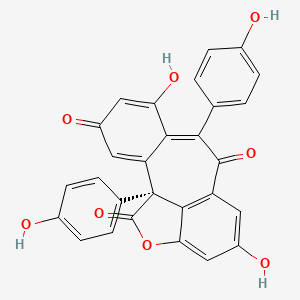

Structure

3D Structure

Properties

Molecular Formula |

C28H16O8 |

|---|---|

Molecular Weight |

480.4 g/mol |

IUPAC Name |

(1S)-6,12-dihydroxy-1,8-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2,5,7,10(17),11,13-hexaene-4,9,16-trione |

InChI |

InChI=1S/C28H16O8/c29-15-5-1-13(2-6-15)23-24-20(10-18(32)11-21(24)33)28(14-3-7-16(30)8-4-14)25-19(26(23)34)9-17(31)12-22(25)36-27(28)35/h1-12,29-31,33H/t28-/m0/s1 |

InChI Key |

ZDIDNYXNHOCPFJ-NDEPHWFRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)[C@]4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)C4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O |

Synonyms |

hopeahainol A |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation of Hopeahainol A from Hopea hainanensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Hopeahainol A, a potent acetylcholinesterase inhibitor, from the stem bark of Hopea hainanensis. The methodologies outlined are based on established phytochemical procedures and are intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and neuropharmacology.

Introduction

This compound is a complex polyphenol with a unique carbon skeleton, first reported by Ge and colleagues in 2008.[1] It has garnered significant interest due to its notable inhibitory activity against acetylcholinesterase (AChE), an enzyme critically involved in the pathogenesis of Alzheimer's disease. The IC50 value of this compound has been reported to be 4.33 µM, making it a promising candidate for further investigation as a therapeutic agent.[1] This guide details the essential steps for the extraction, fractionation, and purification of this compound, along with its key physicochemical and spectroscopic properties.

Experimental Protocols

The isolation of this compound involves a multi-step process beginning with the collection and preparation of the plant material, followed by solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations.

Plant Material

The primary source for the isolation of this compound is the stem bark of Hopea hainanensis, a tree species belonging to the Dipterocarpaceae family.[1] Proper identification and collection of the plant material are crucial for a successful isolation campaign.

Extraction

The dried and powdered stem bark of Hopea hainanensis is subjected to exhaustive extraction with a polar solvent to isolate the polyphenolic constituents.

Protocol:

-

Air-dry the stem bark of Hopea hainanensis and grind it into a coarse powder.

-

Macerate the powdered bark with 95% ethanol (B145695) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

-

Repeat the extraction process three times to ensure the complete recovery of secondary metabolites.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

The crude ethanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

-

Suspend the crude extract in water to form an aqueous suspension.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Collect each solvent fraction and concentrate them to dryness. The ethyl acetate fraction is typically enriched with polyphenolic compounds, including this compound.

Chromatographic Purification

The ethyl acetate fraction is further purified using a combination of column chromatography techniques to isolate this compound.

Protocol:

-

Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like chloroform (B151607) and gradually increasing the polarity with methanol (B129727) (e.g., CHCl3/MeOH gradients from 100:0 to 0:100).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Pool the fractions containing this compound and subject them to further purification on a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.

-

Final purification can be achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₁₆O₈ |

| Molecular Weight | 480.4 g/mol |

| Appearance | Amorphous Powder |

| Optical Rotation | Specific rotation values are determined in a suitable solvent. |

Table 2: Biological Activity of this compound

| Assay | IC₅₀ Value |

| Acetylcholinesterase Inhibition | 4.33 µM[1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Complex aromatic and aliphatic signals characteristic of a polyphenolic structure. |

| ¹³C NMR | Resonances corresponding to carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₂₈H₁₆O₈. |

Note: Detailed NMR and MS data should be acquired and referenced from the primary literature for precise structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isolation process for this compound.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide provides a framework for the isolation of this compound from Hopea hainanensis. The successful replication of this process is contingent upon careful execution of the described protocols and meticulous attention to chromatographic purification techniques. The potent biological activity of this compound underscores its potential as a lead compound in the development of novel therapies for neurodegenerative diseases. Further research into its mechanism of action and structure-activity relationships is warranted.

References

Hopeahainol A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopeahainol A, a complex polyphenol isolated from Hopea hainanensis, has emerged as a molecule of significant interest in the field of neuropharmacology.[1] With a unique and unprecedented carbon skeleton, this natural product has demonstrated potent biological activities, most notably as an inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the pathogenesis of Alzheimer's disease.[1][2] Beyond its anti-AChE activity, this compound exhibits promising neuroprotective properties, including the ability to mitigate oxidative stress, inhibit apoptosis, and interfere with the aggregation of amyloid-β peptides. This technical guide provides an in-depth overview of the chemical structure, key biological properties, and underlying mechanisms of action of this compound, supported by detailed experimental protocols and data presented for scientific scrutiny and application.

Chemical Structure and Physicochemical Properties

This compound is a dimeric stilbenoid with the molecular formula C₅₆H₄₂O₁₂. Its intricate, polycyclic structure was elucidated through advanced spectroscopic techniques, including single-crystal X-ray spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₆H₄₂O₁₂ | [Ge et al., 2008] |

| Molar Mass | 906.94 g/mol | [Ge et al., 2008] |

| Appearance | Amorphous Powder | [Ge et al., 2008] |

| UV (MeOH) λₘₐₓ (log ε) | 225 (4.93), 286 (4.41), 307 (4.38), 320 (4.36) nm | [Ge et al., 2008] |

| IR (KBr) νₘₐₓ | 3400, 1715, 1630, 1605, 1515, 1450, 1240, 1100, 835 cm⁻¹ | [Ge et al., 2008] |

Biological Activities and Mechanism of Action

Acetylcholinesterase Inhibition

This compound is a potent inhibitor of acetylcholinesterase, with an IC₅₀ value comparable to that of the clinically used Alzheimer's drug, Huperzine A.[1][2] It binds reversibly to the peripheral anionic site (PAS) of the enzyme, a mode of action that can interfere with the catalytic activity of AChE and may also disrupt the role of the PAS in amyloid-β aggregation.[3]

Table 2: Acetylcholinesterase Inhibitory Activity of this compound

| Compound | Enzyme Source | IC₅₀ (µM) | Reference |

| This compound | Electric Eel AChE | 4.33 | [Ge et al., 2008] |

| Huperzine A | Not Specified | ~1.6 | [Ge et al., 2008] |

Neuroprotective Effects Against Oxidative Stress

This compound demonstrates significant neuroprotective effects in cellular models of oxidative stress. In hydrogen peroxide (H₂O₂)-treated PC12 cells, pretreatment with this compound has been shown to enhance cell viability, reduce lactate (B86563) dehydrogenase (LDH) leakage, and modulate the activity of key antioxidant enzymes.[4]

Table 3: Effect of this compound on H₂O₂-Induced Oxidative Stress in PC12 Cells

| Parameter | H₂O₂ (200 µM) | This compound (1 µM) + H₂O₂ | This compound (10 µM) + H₂O₂ | Reference |

| Cell Viability (% of control) | 52.3 ± 4.5 | 71.8 ± 5.2 | 85.6 ± 6.1** | [Shi et al., 2009] |

| LDH Leakage (% of control) | 210.5 ± 15.8 | 155.2 ± 12.3 | 120.7 ± 9.8 | [Shi et al., 2009] |

| Superoxide Dismutase (SOD) Activity (U/mg protein) | 25.6 ± 2.1 | 35.8 ± 2.9* | 42.1 ± 3.5 | [Shi et al., 2009] |

| Catalase (CAT) Activity (U/mg protein) | 18.9 ± 1.5 | 28.7 ± 2.2 | 35.4 ± 2.8** | [Shi et al., 2009] |

| Glutathione Peroxidase (GSH-Px) Activity (U/mg protein) | 12.3 ± 1.1 | 19.5 ± 1.6 | 24.8 ± 2.0 | [Shi et al., 2009] |

| Malondialdehyde (MDA) Level (nmol/mg protein) | 8.9 ± 0.7 | 5.6 ± 0.4* | 3.8 ± 0.3 | [Shi et al., 2009] |

| *p < 0.05, **p < 0.01 vs. H₂O₂ group. Data are presented as mean ± S.D. |

Anti-Apoptotic Activity

This compound effectively attenuates apoptosis in neuronal cells subjected to oxidative insult. It mitigates the loss of mitochondrial membrane potential and inhibits the activation of key executioner caspases.[4]

Table 4: Effect of this compound on H₂O₂-Induced Apoptotic Markers in PC12 Cells

| Parameter | H₂O₂ (200 µM) | This compound (1 µM) + H₂O₂ | This compound (10 µM) + H₂O₂ | Reference |

| Caspase-3 Activity (% of control) | 285.4 ± 21.3 | 190.7 ± 15.8 | 135.2 ± 11.9** | [Shi et al., 2009] |

| Caspase-8 Activity (% of control) | 250.1 ± 18.9 | 175.9 ± 14.2 | 128.6 ± 10.5 | [Shi et al., 2009] |

| Caspase-9 Activity (% of control) | 265.7 ± 20.1 | 182.4 ± 16.3* | 130.1 ± 11.2 | [Shi et al., 2009] |

| *p < 0.05, **p < 0.01 vs. H₂O₂ group. Data are presented as mean ± S.D. |

Inhibition of Amyloid-β Aggregation

In addition to its other neuroprotective roles, this compound has been shown to directly bind to amyloid-β (Aβ) peptides and inhibit their aggregation.[5] This action, combined with its ability to decrease the interaction between Aβ and Aβ-binding alcohol dehydrogenase, further underscores its therapeutic potential in Alzheimer's disease by targeting multiple facets of the disease pathology.[5]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through its influence on key signaling pathways involved in oxidative stress and apoptosis.

Caption: Neuroprotective mechanism of this compound.

Caption: Acetylcholinesterase inhibition assay workflow.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is adapted from the method described by Ellman et al. and as applied in studies of this compound.[3]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

-

In a 96-well plate, add 25 µL of varying concentrations of this compound solution.

-

Add 50 µL of AChE solution (0.2 U/mL) to each well and incubate at 37°C for 15 minutes.

-

Add 125 µL of DTNB solution (3 mM) to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution (15 mM).

-

Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per minute.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Neuroprotection Assay in PC12 Cells

This protocol is based on the study by Shi et al. (2009) investigating the protective effects of this compound against H₂O₂-induced injury in PC12 cells.[4]

Cell Culture and Treatment:

-

Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells in 96-well plates (for viability assays) or larger culture dishes (for biochemical assays) and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Induce oxidative stress by adding 200 µM H₂O₂ to the culture medium and incubate for 24 hours.

MTT Assay for Cell Viability:

-

After the 24-hour incubation with H₂O₂, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

Measurement of Antioxidant Enzyme Activities and MDA Levels:

-

After treatment, harvest the cells and lyse them in an appropriate buffer.

-

Determine the protein concentration of the cell lysates using the Bradford method.

-

Measure the activities of SOD, CAT, and GSH-Px, and the levels of MDA using commercially available assay kits according to the manufacturer's instructions.

Caspase Activity Assay:

-

After treatment, lyse the cells and measure the activities of caspase-3, -8, and -9 using colorimetric assay kits.

-

These kits typically utilize specific peptide substrates conjugated to a chromophore (e.g., p-nitroaniline), which is released upon cleavage by the active caspase and can be quantified by measuring the absorbance at 405 nm.

Conclusion

This compound is a multifaceted natural product with a compelling profile for the potential treatment of neurodegenerative diseases, particularly Alzheimer's disease. Its ability to inhibit acetylcholinesterase, protect neurons from oxidative stress and apoptosis, and interfere with amyloid-β aggregation highlights its potential as a lead compound for further drug development. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into the therapeutic applications of this promising molecule.

References

- 1. This compound: an acetylcholinesterase inhibitor from Hopea hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound binds reversibly at the acetylcholinesterase (AChE) peripheral site and inhibits enzyme activity with a novel higher order concentration dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effect of this compound, a novel acetylcholinesterase inhibitor, on hydrogen peroxide-induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates memory deficits by targeting β-amyloid in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Acetylcholinesterase Inhibitory Mechanism of Hopeahainol A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of Hopeahainol A, a natural polyphenol, on acetylcholinesterase (AChE). The information presented herein is compiled from published scientific literature and is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound is a complex polyphenol isolated from the stem bark of Hopea hainanensis.[1][2][3] It has garnered significant interest within the scientific community due to its potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine.[2][4] Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[4][5] this compound presents a unique case study in enzyme inhibition, exhibiting a novel and complex mechanism of action that deviates from classical inhibitor models.[1]

Proposed Mechanism of Action

Molecular modeling and kinetic studies have revealed that this compound does not follow a simple competitive or non-competitive inhibition model. Instead, it employs a multi-step, concentration-dependent mechanism involving the peripheral anionic site (PAS) of the enzyme.

At lower concentrations (<200 µM), this compound, a bulky molecule, binds reversibly to the PAS located at the entrance of the AChE active site gorge.[1][6] This initial binding event does not directly compete with substrates that bind deeper within the gorge at the catalytic active site. This is supported by inhibitor competition experiments where this compound did not compete with edrophonium, a ligand that binds at the base of the gorge, but did show competition with thioflavin T, a known PAS ligand.[1][6]

A striking feature of this compound's interaction with AChE is the dramatic, higher-order increase in inhibition at concentrations above 200 µM.[1] This suggests a cooperative binding mechanism. The currently accepted hypothesis is that the initial binding of a this compound molecule to the PAS induces a conformational change in the AChE enzyme structure.[1][6] This altered conformation is thought to expose additional binding sites, allowing for the binding of more this compound molecules. This cooperative binding of multiple inhibitor molecules leads to a much more potent inhibition of the enzyme's catalytic activity.[1] This complex inhibition is fully reversible upon dilution.[1][6]

Caption: Proposed cooperative binding mechanism of this compound to AChE.

Quantitative Inhibition Data

The inhibitory potency of this compound against acetylcholinesterase has been quantified in several studies. The following table summarizes the key findings.

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Electric Eel AChE | 4.33 µM | [2][7] |

| KI | Electric Eel AChE | ~20 µM | [1][8] |

It is important to note that the inhibition shows a dependence on this compound concentration to the third- or fourth-order at higher concentrations, indicating a complex kinetic profile that is not fully described by a single IC50 or KI value under all conditions.[1][6]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound is typically determined using a modification of the Ellman's method.

-

Enzyme and Inhibitor Preparation: A solution of acetylcholinesterase (e.g., from electric eel or human recombinant) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). This compound is dissolved in a solvent such as DMSO and then diluted to various concentrations in the assay buffer.

-

Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a specified period (e.g., 25 minutes) at room temperature to allow for binding to occur.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) (ATCh), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Detection: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) over time.

-

Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to determine the percentage of inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the acetylcholinesterase inhibition assay.

Molecular Docking

Computational molecular docking studies have been instrumental in predicting the binding mode of this compound to AChE.

-

Protein and Ligand Preparation: The three-dimensional crystal structure of human AChE (e.g., PDB ID: 1B41) is obtained from the Protein Data Bank. The structure of this compound is built and energy-minimized using computational chemistry software.

-

Docking Simulation: Docking simulations are performed using software such as GOLD. The program explores a multitude of possible binding poses of this compound within the defined binding site of AChE, typically centered on the peripheral anionic site.

-

Scoring and Analysis: The generated poses are scored based on their predicted binding affinity. The best-scoring and most populated clusters of poses are then selected for further analysis.

-

Energy Minimization: The selected protein-ligand complex is subjected to energy minimization using a force field like AMBER to relax the structure and optimize the interactions.[1]

-

Interaction Analysis: The final docked pose is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of AChE's peripheral anionic site.

Molecular Interactions at the Peripheral Anionic Site

Molecular docking studies indicate that this compound binds at the entrance of the AChE active site gorge.[1] While specific interacting residues are not extensively detailed in the provided search results, the peripheral anionic site of AChE is known to be rich in aromatic residues. It is likely that the polyphenolic structure of this compound engages in π-π stacking and hydrophobic interactions with these residues. The hydroxyl groups of this compound may also form hydrogen bonds with polar residues in the vicinity.

Caption: Key molecular interactions between this compound and the PAS of AChE.

Conclusion and Future Directions

This compound exhibits a unique and complex mechanism of acetylcholinesterase inhibition. Its interaction with the peripheral anionic site, leading to a cooperative and highly potent inhibition at higher concentrations, presents a novel paradigm in enzyme modulation. This allosteric mechanism, where binding at a distal site influences the enzyme's catalytic activity, offers exciting possibilities for the design of new and highly specific AChE inhibitors.

Further research is warranted to fully elucidate the structural basis of the conformational changes induced by this compound binding. High-resolution structural studies of the AChE-Hopeahainol A complex could provide invaluable insights into the allosteric communication network within the enzyme. A deeper understanding of this mechanism could pave the way for the development of a new class of therapeutics for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

References

- 1. This compound binds reversibly at the acetylcholinesterase (AChE) peripheral site and inhibits enzyme activity with a novel higher order concentration dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an acetylcholinesterase inhibitor from Hopea hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations | PLOS One [journals.plos.org]

- 5. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]

- 6. This compound binds reversibly at the acetylcholinesterase (AChE) peripheral site and inhibits enzyme activity with a novel higher order concentration dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Hopeahainol A: A Deep Dive into its Interaction with the Acetylcholinesterase Peripheral Anionic Site

For Immediate Release

This technical guide provides a comprehensive analysis of the binding mechanism of Hopeahainol A to the peripheral anionic site (PAS) of acetylcholinesterase (AChE). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the complex molecular interactions and experimental workflows.

Executive Summary

This compound, a natural polyphenol, has been identified as a reversible inhibitor of acetylcholinesterase. Uniquely, it targets the peripheral anionic site at the entrance of the active site gorge. At lower concentrations, this compound binds exclusively to the PAS. However, at higher concentrations, it exhibits a striking increase in inhibition, suggesting a novel mechanism involving conformational changes in the enzyme that facilitate the binding of additional inhibitor molecules. This intricate interaction presents a promising avenue for the development of novel therapeutics for conditions such as Alzheimer's disease.

Quantitative Analysis of this compound Inhibition of Acetylcholinesterase

The inhibitory activity of this compound against AChE has been characterized through various kinetic studies. The following table summarizes the key quantitative data from published research, providing a comparative overview of its potency against AChE from different sources.

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Electric Eel AChE | 4.33 µM | [1] |

| Ki | Electric Eel AChE | ~20 µM | [2][3] |

| Inhibition Profile | Human AChE | 100-fold greater inhibition at 800 µM compared to 200 µM | [2] |

| Binding Site | Human AChE | Peripheral Anionic Site (at concentrations <200 µM) | [2][4] |

Experimental Protocols

This section details the key experimental methodologies employed to elucidate the binding and inhibition mechanism of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The enzymatic activity of AChE is commonly determined using a modified Ellman's method, which spectrophotometrically measures the product of the enzymatic reaction.

Materials:

-

Acetylcholinesterase (AChE) solution

-

This compound stock solution (dissolved in DMSO)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the AChE solution to wells containing either the this compound dilutions or buffer (for control).

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding ATCI and DTNB to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Inhibitor Competition Assay

This assay is crucial for determining the binding site of an inhibitor by observing its ability to form a ternary complex with AChE and a known ligand for a specific site.

Materials:

-

AChE solution

-

This compound solution

-

Edrophonium (B1671111) (catalytic active site binder)

-

Thioflavin T (peripheral anionic site binder)

-

ATCI and DTNB

-

Assay buffer

Procedure:

-

Incubate AChE with a fixed concentration of this compound.

-

In separate experiments, add increasing concentrations of either edrophonium or thioflavin T to the AChE-Hopeahainol A mixture.

-

Measure the AChE activity using the Ellman's method as described above.

-

Analyze the data to determine if this compound competes with edrophonium or thioflavin T for binding. The inability to form a ternary complex with thioflavin T, while forming one with edrophonium, indicates that this compound binds to the peripheral anionic site.[2][4]

Molecular Docking

Computational modeling provides insights into the specific molecular interactions between this compound and the AChE peripheral anionic site.

Software:

-

Docking program: GOLD (Cambridge Crystallographic Data Centre)

-

Forcefield for energy minimization: AMBER 99SB

Procedure:

-

Prepare the three-dimensional structure of human AChE (e.g., from PDB ID: 1B41) by removing any existing ligands.

-

Generate multiple binding poses (e.g., 500) of this compound within the active site gorge of AChE using the GOLD program.

-

Select the best-scoring and most populated binding pose for further analysis.

-

Perform energy minimization of the selected AChE-Hopeahainol A complex using the AMBER 99SB forcefield to refine the interaction energies and geometry.

-

Analyze the resulting complex to identify key amino acid residues at the peripheral anionic site that interact with this compound.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed inhibition mechanism and the experimental workflows.

Figure 1: Proposed mechanism of this compound inhibition of AChE.

Figure 2: Experimental workflow for determining the binding site of this compound.

Figure 3: Logical relationship of this compound binding to the AChE peripheral site.

References

- 1. This compound: an acetylcholinesterase inhibitor from Hopea hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound binds reversibly at the acetylcholinesterase (AChE) peripheral site and inhibits enzyme activity with a novel higher order concentration dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. This compound binds reversibly at the acetylcholinesterase (AChE) peripheral site and inhibits enzyme activity with a novel higher order concentration dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Resveratrol Dimers: A Focus on Hopeahainol A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a naturally occurring stilbenoid, has garnered significant attention for its diverse pharmacological properties. Beyond the monomer, its dimeric forms represent a class of complex polyphenolic compounds with potentially enhanced and novel biological activities. Among these, Hopeahainol A, a resveratrol dimer with a unique constrained bicyclic core, has emerged as a compound of particular interest, primarily for its potent acetylcholinesterase inhibitory activity. This technical guide provides a comprehensive overview of the biological activities of resveratrol dimers, with a special focus on this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development endeavors in this promising area of natural product chemistry.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of this compound and other notable resveratrol dimers, presenting key quantitative data such as IC50 values for comparative analysis.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Enzyme Source | IC50 (µM) | Reference |

| This compound | Electric Eel AChE | 4.33 | [1][2] |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| ε-Viniferin | Hep3B | Hepatocellular Carcinoma | 63 | [3] |

| Ampelopsin A | HepG2 | Hepatocellular Carcinoma | 76 | [3] |

| Hopeaphenol | Hep3B | Hepatocellular Carcinoma | 13 | [3] |

| Isohopeaphenol | Hep3B | Hepatocellular Carcinoma | 26 | [3] |

| R2-Viniferin | HepG2 | Hepatocellular Carcinoma | < 10 | [3] |

| Gnetin C | HL60 | Human Leukemia | 13 | [4] |

| Gnetin C | DU145 | Prostate Cancer | 6.6 | [5] |

| Gnetin C | PC3M | Prostate Cancer | 8.7 | [5] |

| Pallidol | - | - | 8.1 (EC50) | [6] |

| Quadrangularin A | - | - | 3.4 (EC50) | [6] |

Table 3: Antioxidant Activity

| Compound | Assay | IC50 / EC50 (µM) | Reference |

| Pallidol | Lipid Peroxidation Inhibition | 8.1 (EC50) | [6] |

| Quadrangularin A | Lipid Peroxidation Inhibition | 3.4 (EC50) | [6] |

Key Biological Activities and Mechanisms of Action

This compound: A Potent Acetylcholinesterase Inhibitor

This compound has been identified as a significant inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibitory action makes it a promising candidate for the symptomatic treatment of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

Molecular modeling and inhibitor competition experiments have revealed that this compound is too bulky to fit deep within the active site gorge of AChE.[7] Instead, it binds to the peripheral anionic site (PAS) at the entrance of the gorge.[7] This binding is thought to induce conformational changes in the enzyme, which may allow for the binding of additional this compound molecules, leading to a potent, novel inhibitory mechanism.[7]

Neuroprotective Effects of this compound

Beyond its AChE inhibitory activity, this compound has demonstrated neuroprotective properties. Studies have shown its ability to protect PC12 cells from hydrogen peroxide-induced injury.[8] This protection is attributed to its capacity to mitigate the accumulation of reactive oxygen species (ROS) and intracellular calcium, stabilize the mitochondrial membrane potential, and inhibit the activity of caspases-3, -8, and -9, thereby preventing apoptosis.[8]

Anticancer Activities of Resveratrol Dimers

Several resveratrol dimers have exhibited significant cytotoxic effects against various cancer cell lines. As detailed in Table 2, compounds like ε-viniferin, ampelopsin A, hopeaphenol, isohopeaphenol, and R2-viniferin have shown potent activity against hepatocellular carcinoma cells.[3] Gnetin C, another resveratrol dimer, has demonstrated efficacy against human leukemia and prostate cancer cells.[4][5] The mechanisms underlying these anticancer effects are multifaceted and can involve the induction of apoptosis and cell cycle arrest.[9][10]

Antioxidant and Anti-inflammatory Properties

Resveratrol dimers, owing to their polyphenolic nature, are potent antioxidants. They can effectively scavenge free radicals and inhibit lipid peroxidation.[6] The antioxidant activity of these compounds is believed to contribute significantly to their other biological effects, including their anticancer and neuroprotective properties.

Furthermore, some resveratrol dimers have been shown to possess anti-inflammatory properties. For instance, pterostilbene, a dimethylated analogue of resveratrol, exerts anti-inflammatory effects by attenuating the NF-κB and ERK signaling pathways and enhancing antioxidant defense mechanisms.[11] While direct evidence for this compound's modulation of these specific pathways is limited, the general anti-inflammatory potential of resveratrol and its derivatives is well-documented.[12][13]

Signaling Pathways

The biological activities of resveratrol dimers are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways modulated by these compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of resveratrol dimers.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound at a high concentration in a suitable solvent.

-

Prepare working solutions of the test compound by serial dilution in the assay buffer.

-

Prepare the ATCI and DTNB solutions in the assay buffer at the desired concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% enzyme activity): Add assay buffer, AChE enzyme solution, and the solvent used for the test compound.

-

Test wells: Add assay buffer, AChE enzyme solution, and the test compound at various concentrations.

-

-

Pre-incubation:

-

Add the AChE enzyme solution to the control and test wells.

-

Add the test compound or solvent to the respective wells.

-

Incubate the plate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the DTNB solution to all wells.

-

Add the ATCI substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at time zero.

-

Continue to measure the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the free radical scavenging activity of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

-

DPPH solution in methanol (B129727) or ethanol

-

Test compound dissolved in a suitable solvent

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare working solutions of the test compound and positive control by serial dilution.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add the solvent used for the test compound.

-

Control wells: Add the DPPH solution and the solvent.

-

Test wells: Add the DPPH solution and the test compound at various concentrations.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

Determine the IC50 value by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell culture medium

-

Cells of interest (e.g., cancer cell lines)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA or Bradford assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and transfer apparatus

-

Membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues to extract proteins.

-

Quantify the protein concentration in the lysates.

-

-

SDS-PAGE:

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Run the gel to separate proteins based on their molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with the secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities to determine the relative expression levels of the target protein.

-

Conclusion

Resveratrol dimers, and this compound in particular, represent a promising class of natural products with a diverse range of biological activities. The potent acetylcholinesterase inhibitory effect of this compound positions it as a strong candidate for further investigation in the context of Alzheimer's disease. The anticancer, antioxidant, and anti-inflammatory properties exhibited by various resveratrol dimers highlight their potential for broader therapeutic applications. This technical guide provides a foundational resource for researchers in the field, offering a consolidated view of quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their in vivo efficacy and safety profiles, paving the way for the development of novel therapeutics derived from these intricate natural molecules.

References

- 1. This compound: an acetylcholinesterase inhibitor from Hopea hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound binds reversibly at the acetylcholinesterase (AChE) peripheral site and inhibits enzyme activity with a novel higher order concentration dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective effect of this compound, a novel acetylcholinesterase inhibitor, on hydrogen peroxide-induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol [mdpi.com]

- 12. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Hopeahainol A and Beta-Amyloid Aggregation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of aggregated Aβ peptides, particularly the Aβ(1-42) isoform, which is considered highly neurotoxic. The aggregation of Aβ is a critical event in the pathogenesis of AD, leading to synaptic dysfunction, oxidative stress, and neuronal cell death. Consequently, inhibiting Aβ aggregation is a primary therapeutic strategy in the development of new treatments for AD.

Hopeahainol A, a polyphenol originally isolated from Hopea hainanensis, has emerged as a promising natural compound with potential therapeutic applications in AD.[1] This technical guide provides an in-depth overview of the current understanding of this compound's role in inhibiting beta-amyloid aggregation, its mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action of this compound

This compound is believed to exert its neuroprotective effects through a multi-faceted mechanism of action, primarily targeting two key pathological features of Alzheimer's disease: acetylcholinesterase (AChE) activity and beta-amyloid aggregation.

-

Acetylcholinesterase (AChE) Inhibition: this compound has been identified as an inhibitor of AChE.[2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). In AD, there is a significant loss of cholinergic neurons, leading to reduced acetylcholine levels and impaired cognitive function. By inhibiting AChE, this compound can increase the synaptic availability of acetylcholine, thereby providing symptomatic relief.[3]

-

Beta-Amyloid (Aβ) Aggregation Inhibition: Studies have indicated that this compound can directly interact with the Aβ(1-42) peptide to inhibit its aggregation.[1] This interaction is thought to prevent the formation of toxic oligomers and fibrils. The proposed mechanism involves the binding of this compound to Aβ monomers or early-stage oligomers, thereby stabilizing them in a non-toxic conformation and preventing their assembly into larger, pathogenic aggregates. This action directly addresses the root cause of Aβ plaque formation.

Proposed dual mechanism of this compound in Alzheimer's disease.

Quantitative Data on Bioactivity

| Bioactivity | Target | IC50 Value | Reference |

| Acetylcholinesterase Inhibition | Acetylcholinesterase (AChE) | 4.33 µM | [2] |

| Beta-Amyloid Aggregation Inhibition | Aβ(1-42) Aggregation | Not Reported | - |

Inhibition of Beta-Amyloid Aggregation (Qualitative Findings)

Research has demonstrated that this compound can directly bind to Aβ(1-42) and subsequently inhibit its aggregation process.[1] This has been visualized through techniques such as transmission electron microscopy (TEM), which allows for the direct observation of Aβ fibril morphology. In the presence of this compound, a reduction in the formation of mature, elongated amyloid fibrils is observed, suggesting an interference with the fibrillization pathway. This inhibitory action is crucial as the accumulation of these fibrils is a central event in the development of AD pathology.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to assess the efficacy of compounds like this compound in inhibiting Aβ aggregation and protecting against its neurotoxicity. Disclaimer: The specific parameters used in studies involving this compound may vary and are not fully detailed in the available literature.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is a standard method for monitoring the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

-

Aβ(1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

This compound

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Protocol:

-

Aβ(1-42) Preparation:

-

Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.

-

Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

-

Store the resulting peptide film at -80°C.

-

Prior to the assay, dissolve the Aβ(1-42) film in DMSO to a stock concentration of 1 mM.

-

-

Assay Setup:

-

Prepare a working solution of ThT in PBS (e.g., 10 µM).

-

Dilute the Aβ(1-42) stock solution in PBS to the desired final concentration (e.g., 10 µM).

-

Prepare various concentrations of this compound in PBS.

-

In a 96-well plate, combine the Aβ(1-42) solution, ThT solution, and either this compound (test wells) or vehicle (control wells).

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

The percentage inhibition of Aβ aggregation by this compound can be calculated by comparing the final fluorescence intensity of the test wells to the control wells.

-

References

- 1. This compound attenuates memory deficits by targeting β-amyloid in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an acetylcholinesterase inhibitor from Hopea hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound binds reversibly at the acetylcholinesterase (AChE) peripheral site and inhibits enzyme activity with a novel higher order concentration dependence - PMC [pmc.ncbi.nlm.nih.gov]

Hopeahainol A: A Technical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopeahainol A, a polyphenol isolated from Hopea hainanensis, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols for the principal assays are provided to facilitate further research and development. The guide also visualizes the intricate signaling pathways and experimental workflows through detailed diagrams, offering a clear and concise resource for professionals in the field of neuroscience and drug discovery.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of AD is the decline in acetylcholine (B1216132) (ACh) levels, the accumulation of amyloid-beta (Aβ) plaques, and increased oxidative stress, leading to neuronal cell death. This compound has demonstrated multifaceted neuroprotective properties by targeting these key pathological features. This document consolidates the scientific evidence for its efficacy and modes of action.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through several key mechanisms:

-

Acetylcholinesterase (AChE) Inhibition: this compound is a potent inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, a crucial strategy for symptomatic relief in Alzheimer's disease.[1][2] It binds reversibly to the peripheral anionic site (P-site) of the AChE enzyme.[3]

-

Modulation of Amyloid-Beta (Aβ) Aggregation: The compound has been shown to directly bind to Aβ(1-42) and inhibit its aggregation.[1] This action is significant as Aβ aggregation is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of neurotoxic plaques.

-

Antioxidant and Anti-apoptotic Activities: this compound demonstrates robust antioxidant properties by mitigating the accumulation of intracellular reactive oxygen species (ROS) and protecting against oxidative stress-induced cell death.[2] It also preserves mitochondrial membrane potential and inhibits the activation of caspases, key mediators of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Model System | Concentration/Dosage | Result | Reference |

| AChE Inhibition (IC50) | Electric Eel AChE | 4.33 µM | 50% inhibition of AChE activity | [4] |

| Cell Viability (MTT Assay) | PC12 cells + 200µM H₂O₂ | 0.1 µM | Significant attenuation of H₂O₂-induced viability loss | [2][5] |

| 1 µM | Further significant attenuation of H₂O₂-induced viability loss | [2][5] | ||

| 10 µM | Most significant attenuation of H₂O₂-induced viability loss | [2][5] | ||

| LDH Release | PC12 cells + 200µM H₂O₂ | 0.1 µM | Significant reduction in LDH leakage | [2][5] |

| 1 µM | Further significant reduction in LDH leakage | [2][5] | ||

| 10 µM | Most significant reduction in LDH leakage | [2][5] | ||

| Intracellular ROS Levels | PC12 cells + 200µM H₂O₂ | 0.1 - 10 µM | Dose-dependent mitigation of ROS accumulation | [2] |

| Mitochondrial Membrane Potential | PC12 cells + 200µM H₂O₂ | 0.1 - 10 µM | Dose-dependent preservation of mitochondrial membrane potential | [2] |

| Caspase-3, -8, -9 Activity | PC12 cells + 200µM H₂O₂ | 0.1 - 10 µM | Dose-dependent inhibition of caspase activities | [2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Model System | Treatment Regimen | Result | Reference |

| Memory Deficits | APP/PS1 Transgenic Mice | Not specified | Attenuation of memory deficits | [1] |

| Synaptic Function | APP/PS1 Transgenic Mice | Not specified | Rescue of long-term potentiation (LTP) induction | [1] |

| Mitochondrial Dysfunction | APP/PS1 Transgenic Mice | Not specified | Reduction of mitochondrial dysfunction | [1] |

| Oxidative Stress | APP/PS1 Transgenic Mice | Not specified | Reduction of oxidative stress | [1] |

Detailed Experimental Protocols

In Vitro Neuroprotection Assay in PC12 Cells

This protocol details the methodology for assessing the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in rat pheochromocytoma (PC12) cells.[2][5]

4.1.1. Cell Culture and Treatment

-

Cell Line: PC12 cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed cells in 96-well plates at an appropriate density for the specific assay.

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) for 30 minutes.

-

Induce oxidative stress by adding 200 µM H₂O₂ to the culture medium.

-

Incubate for the time specified for each assay (e.g., 6 hours for MTT and LDH assays).

-

4.1.2. Cell Viability Assessment (MTT Assay)

-

Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4.1.3. Cytotoxicity Assessment (LDH Release Assay)

-

After the treatment period, collect the cell culture supernatant.

-

Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

4.1.4. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

4.1.5. Assessment of Mitochondrial Membrane Potential (MMP)

-

Stain the cells with 5 µM JC-1 fluorescent probe for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence of both JC-1 monomers (green, excitation ~485 nm, emission ~530 nm) and J-aggregates (red, excitation ~585 nm, emission ~590 nm).

-

The ratio of red to green fluorescence is used as an indicator of MMP.

4.1.6. Caspase Activity Assay

-

Lyse the treated cells to release cellular contents.

-

Use commercially available colorimetric or fluorometric assay kits to measure the activity of caspase-3, caspase-8, and caspase-9. These kits typically contain specific peptide substrates that are cleaved by the respective active caspases, leading to a detectable signal.

-

Follow the manufacturer's protocol for incubation times and measurement.

In Vivo Neuroprotection in APP/PS1 Transgenic Mice

This protocol outlines the general approach for evaluating the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.[1]

4.2.1. Animal Model

-

Strain: APP/PS1 double transgenic mice, which express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).

-

Control: Age-matched wild-type littermates.

4.2.2. Treatment

-

Administer this compound to the APP/PS1 mice. The specific dose, route of administration (e.g., oral gavage, intraperitoneal injection), and duration of treatment need to be optimized based on preliminary studies.

4.2.3. Behavioral Testing

-

Assess cognitive function using standard behavioral tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.

4.2.4. Electrophysiology

-

Measure long-term potentiation (LTP) in hippocampal slices to assess synaptic plasticity and function.

4.2.5. Biochemical and Histological Analysis

-

At the end of the treatment period, sacrifice the animals and collect brain tissue.

-

Analyze brain homogenates for levels of Aβ peptides (Aβ40 and Aβ42) using ELISA.

-

Assess oxidative stress markers (e.g., malondialdehyde levels, antioxidant enzyme activities).

-

Perform histological staining (e.g., Congo red or Thioflavin S) on brain sections to visualize and quantify Aβ plaques.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE activity.

-

Reagents:

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Purified AChE enzyme.

-

Phosphate buffer (pH 8.0).

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB, and different concentrations of this compound.

-

Add the AChE enzyme and incubate for a short period.

-

Initiate the reaction by adding the substrate ATCI.

-

Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Amyloid-Beta (Aβ) Aggregation Assay

This protocol uses Thioflavin T (ThT) fluorescence to monitor Aβ aggregation.

-

Reagents:

-

Synthetic Aβ(1-42) peptide.

-

Thioflavin T (ThT).

-

Phosphate buffer (pH 7.4).

-

-

Procedure:

-

Incubate Aβ(1-42) peptide in the buffer at 37°C with and without different concentrations of this compound.

-

At various time points, take aliquots of the reaction mixture and add them to a solution of ThT.

-

Measure the fluorescence intensity with excitation at approximately 440 nm and emission at approximately 482 nm.

-

An increase in fluorescence indicates Aβ fibril formation.

-

Visualizations

Signaling Pathways

References

- 1. This compound attenuates memory deficits by targeting β-amyloid in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effect of this compound, a novel acetylcholinesterase inhibitor, on hydrogen peroxide-induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound binds reversibly at the acetylcholinesterase (AChE) peripheral site and inhibits enzyme activity with a novel higher order concentration dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioflavin T spectroscopic assay [assay-protocol.com]

- 5. scribd.com [scribd.com]

Hopeahainol A: A Potent Antioxidant for Neuronal Protection

An In-depth Technical Guide on the Antioxidant Properties of Hopeahainol A in Neuronal Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological driver in a host of neurodegenerative diseases. The subsequent damage to neuronal cells from reactive oxygen species (ROS) leads to progressive functional decline and cell death. This compound, a polyphenol derived from Hopea hainanensis, has emerged as a promising neuroprotective agent. This document provides a comprehensive technical overview of the antioxidant properties of this compound in neuronal cells, with a focus on its efficacy in mitigating hydrogen peroxide (H₂O₂)-induced oxidative stress in the PC12 neuronal cell line. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Assessment of Antioxidant Efficacy

The protective effects of this compound against oxidative stress in neuronal cells have been quantified through various assays. The data presented below is primarily derived from studies on PC12 cells pre-treated with this compound (0.1-10 µM) prior to exposure to 200 µM hydrogen peroxide (H₂O₂).

Cellular Viability and Integrity

This compound demonstrates a significant, dose-dependent ability to preserve cell viability and membrane integrity in the face of oxidative insults.

Table 1: Effect of this compound on PC12 Cell Viability and Membrane Integrity Following H₂O₂ Exposure

| Treatment Group | Cell Viability (% of Control) | LDH Leakage (% of H₂O₂ Group) |

| Control (no H₂O₂) | 100.0 ± 8.5 | N/A |

| H₂O₂ (200 µM) | 52.3 ± 4.1 | 100.0 |

| This compound (0.1 µM) + H₂O₂ | 65.1 ± 3.5 | 78.5 ± 5.2 |

| This compound (1 µM) + H₂O₂ | 78.4 ± 4.6 | 61.3 ± 4.8 |

| This compound (10 µM) + H₂O₂ | 91.2 ± 5.3 | 45.7 ± 3.9 |

| *Data are presented as mean ± S.D. (n=6). *p < 0.05, *p < 0.01 vs. H₂O₂ group. |

Modulation of Oxidative Stress Markers and Endogenous Antioxidants

This compound effectively reduces lipid peroxidation and bolsters the activity of key endogenous antioxidant enzymes.[1]

Table 2: Effect of this compound on Malondialdehyde (MDA) Levels and Antioxidant Enzyme Activities in H₂O₂-Treated PC12 Cells.[1]

| Treatment Group | MDA (nmol/mg protein) | CAT (U/mg protein) | GSH-Px (U/mg protein) |

| Control | 0.39 ± 0.04 | 11.0 ± 1.1 | 14.7 ± 0.8 |

| H₂O₂ (200 µM) | 1.12 ± 0.06# | 2.5 ± 0.7# | 2.5 ± 0.3# |

| This compound (0.1 µM) + H₂O₂ | 0.55 ± 0.05 | 3.6 ± 0.4* | 4.9 ± 0.4 |

| This compound (1 µM) + H₂O₂ | 0.47 ± 0.06 | 3.9 ± 0.5 | 7.2 ± 0.9 |

| This compound (10 µM) + H₂O₂ | 0.43 ± 0.05 | 5.1 ± 0.7 | 11.5 ± 1.0 |

| *Data are presented as mean ± S.D. (n=6). #p < 0.01 vs. control. *p < 0.05, *p < 0.01 vs. H₂O₂ group. CAT: Catalase; GSH-Px: Glutathione (B108866) Peroxidase. |

Impact on Intracellular Signaling and Apoptotic Pathways

This compound directly counteracts the intracellular cascade of events triggered by oxidative stress, including ROS accumulation, mitochondrial dysfunction, and the activation of apoptotic caspases.

Table 3: Effect of this compound on Intracellular ROS, Mitochondrial Membrane Potential (MMP), and Caspase Activity in H₂O₂-Treated PC12 Cells

| Treatment Group | Intracellular ROS (% of H₂O₂ Group) | Loss of MMP (% of H₂O₂ Group) | Caspase-3 Activity (Fold Increase vs. Control) |

| Control | N/A | N/A | 1.0 |

| H₂O₂ (200 µM) | 100.0 | 100.0 | 3.8 ± 0.4 |

| This compound (0.1 µM) + H₂O₂ | 81.5 ± 6.2 | 75.4 ± 5.9 | 2.9 ± 0.3 |

| This compound (1 µM) + H₂O₂ | 64.2 ± 5.1 | 58.1 ± 4.7 | 2.1 ± 0.2 |

| This compound (10 µM) + H₂O₂ | 48.9 ± 4.5 | 42.6 ± 3.8 | 1.4 ± 0.1 |

| Data are presented as mean ± S.D. (n=6). *p < 0.05, *p < 0.01 vs. H₂O₂ group. ROS and MMP data are normalized to the H₂O₂ group for clarity. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Shi et al. (2009) in PC12 cells.[2]

Cell Culture and Treatment

-

Cell Line: Rat pheochromocytoma (PC12) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/enzyme assays). After 24 hours, the medium is replaced with a serum-free medium containing this compound (0.1, 1, or 10 µM) for a 30-minute pre-incubation period. Subsequently, 200 µM H₂O₂ is added, and cells are incubated for the time specified by the assay (e.g., 6-24 hours).

Cell Viability (MTT) Assay

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Leakage Assay

-

After treatment, the culture medium is collected.

-

LDH activity in the medium is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

The assay measures the conversion of a tetrazolium salt into a red formazan product.

-

Absorbance is read at 490 nm.

-

LDH leakage is calculated as a percentage of the maximal LDH release (from cells treated with a lysis buffer).

Malondialdehyde (MDA) Assay

-

After treatment, cells are harvested and lysed.

-

The protein concentration of the lysate is determined using the Bradford method.

-

The MDA content is measured using a thiobarbituric acid reactive substances (TBARS) assay kit.

-

The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored complex.

-

The absorbance is measured at 532 nm.

-

MDA levels are expressed as nmol/mg of protein.

Antioxidant Enzyme Activity Assays (CAT, GSH-Px)

-

Prepare cell lysates as in the MDA assay.

-

Catalase (CAT) Activity: Measured by monitoring the decomposition of H₂O₂ at 240 nm. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Glutathione Peroxidase (GSH-Px) Activity: Measured by monitoring the oxidation of NADPH at 340 nm in the presence of glutathione reductase. One unit of GSH-Px activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

-

All enzyme activities are normalized to the protein content and expressed as U/mg protein.

Intracellular Reactive Oxygen Species (ROS) Assay

-

Cells are seeded in a 96-well plate.

-

After treatment, the medium is removed, and cells are washed with PBS.

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Mitochondrial Membrane Potential (MMP) Assay

-

After treatment, cells are incubated with 5 µg/mL of the fluorescent probe JC-1 for 20 minutes at 37°C.

-

JC-1 selectively enters mitochondria and exists as a monomer (green fluorescence, ~529 nm) at low MMP and forms "J-aggregates" (red fluorescence, ~590 nm) at high MMP.

-

Cells are washed with PBS.

-

The fluorescence is measured using a fluorescence microplate reader.

-

The ratio of red to green fluorescence is calculated as an indicator of MMP. A decrease in this ratio signifies mitochondrial depolarization.

Caspase-3 Activity Assay

-

Prepare cell lysates after treatment.

-

The activity of caspase-3 is measured using a colorimetric or fluorometric assay kit.

-

The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).

-

Cleavage of the substrate by active caspase-3 releases a chromophore (pNA) or a fluorophore (AFC).

-

The absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) is measured.

-

Activity is expressed as a fold increase relative to the untreated control group.

Visualized Mechanisms and Workflows

Signaling Pathway of this compound Neuroprotection

While the precise transcriptional pathways, such as Nrf2 activation, have not yet been explicitly demonstrated for this compound, its mechanism of action can be visualized based on its observed effects on key cellular events during oxidative stress.

Caption: Mechanism of this compound's neuroprotective action against oxidative stress.

Experimental Workflow: Assessment of Antioxidant Properties

The following diagram illustrates the typical workflow for evaluating the antioxidant potential of a compound like this compound in a neuronal cell culture model.

References

Methodological & Application

Total Synthesis of Hopeahainol A: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hopeahainol A, a resveratrol-derived polyphenol, has garnered significant attention in the scientific community due to its potent biological activities, most notably as an inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease.[1] Its complex, sterically demanding bridged bicyclic core presents a formidable challenge for synthetic chemists. This document provides a detailed overview and comparative analysis of two prominent total synthesis strategies for this compound, developed by the research groups of Snyder and Nicolaou. The distinct approaches, one featuring a biomimetic cascade and the other a chiral Brønsted acid-catalyzed pinacol (B44631) rearrangement, offer valuable insights into modern synthetic methodologies. This protocol aims to provide researchers with the necessary information to replicate and potentially build upon these seminal works.

Comparative Analysis of Synthetic Strategies

Two principal strategies have emerged for the total synthesis of this compound, each with its own set of advantages and challenges. The Nicolaou group's approach relies on a series of cascade reactions to construct the core structure, while the Snyder group employs a key pinacol rearrangement.

| Metric | Snyder Synthesis | Nicolaou Synthesis |

| Key Reaction | Chiral Brønsted Acid-Induced Pinacol Rearrangement | Intramolecular Friedel-Crafts & Cascade Reactions |